Product packaging for ODM-203(Cat. No.:)

ODM-203

Cat. No.: B1191813
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Dual Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition in Oncology Research

The rationale for simultaneously inhibiting both FGFR and VEGFR pathways in oncology research is rooted in their synergistic contributions to tumor progression and angiogenesis, as well as the mechanisms of resistance that can emerge when only one pathway is targeted. Both FGFR and VEGFR signaling pathways are fundamental to tumor angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen, thereby supporting their growth and metastatic potential nih.govuni.lufluoroprobe.comjinpanlab.com.

Genomic alterations in FGFRs and upregulation of VEGFRs are frequently observed in various cancer types, including gastric, lung, and breast cancers, and these alterations often correlate with disease progression and unfavorable patient survival nih.govuni.lufluoroprobe.com. Moreover, FGFR and VEGFR signaling are known to crosstalk and act synergistically in preclinical models to promote tumor angiogenesis nih.govuni.lu. Importantly, activation of FGFR signaling has been identified as a compensatory angiogenic signal and a mechanism by which tumors develop resistance to treatments that primarily target VEGFR nih.govuni.lufluoroprobe.com. This highlights a limitation of single-pathway inhibition, as tumors can adapt by upregulating alternative pro-angiogenic pathways uni.lu.

The development of a selective inhibitor capable of suppressing both FGFR and VEGFR pathways offers a significant therapeutic advantage. Such a dual approach can not only directly inhibit tumor cell proliferation in FGFR-altered cancers but also simultaneously target the tumor microenvironment by disrupting angiogenesis and potentially modulating antitumor immunity nih.govuni.lufluoroprobe.com. While some existing multi-kinase inhibitors exhibit activity against both families, they often lack equipotency or selectivity, with their predominant activity often masking the desired FGFR inhibition nih.govuni.lu. Therefore, the development of a balanced, selective dual inhibitor like ODM-203 addresses a critical need in cancer therapy, particularly for angiogenic tumors harboring genomic alterations in the FGFR pathway nih.govuni.lu.

Overview of this compound as a Novel Preclinical Agent

This compound is a novel, selective, and equipotent small molecule inhibitor targeting both the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families of kinases nih.govuni.lu. Its preclinical profile demonstrates potent and balanced inhibitory activity against these crucial oncogenic pathways.

In biochemical assays, this compound has shown selective and equipotent inhibition of FGFR1-4 and VEGFR1-3 in the low nanomolar range. Specifically, its half-maximal inhibitory concentration (IC50) values for FGFR1-4 range from 6 to 35 nmol/L, and for VEGFR1-3, they range from 5 to 26 nmol/L nih.govuni.lu. Beyond these primary targets, this compound also exhibits inhibitory activity against a limited number of other kinases, including PDGFRα, PDGFRβ, and DDR1, as well as MAP4K4, MINK1, RET, SIK2, YES1, and Tie2, at varying nanomolar concentrations.

Table 1: this compound In Vitro Kinase Inhibition (IC50)

Kinase TargetIC50 (nM)
FGFR1-46–35
VEGFR1-35–26
PDGFRα35
PDGFRβ169
DDR16
MAP4K449
MINK141
RET8
SIK223
YES1152
Tie2174

In cellular assays, this compound effectively inhibits VEGFR-induced tube formation by human umbilical vein endothelial cells (HUVECs) with an IC50 of 33 nmol/L nih.govuni.lu. Concurrently, it demonstrates potent inhibition of proliferation in various FGFR-dependent cancer cell lines, including H1581 (lung cancer, FGFR1-dependent), SNU-16 (stomach cancer, FGFR2-dependent), and RT4 (bladder cancer, FGFR3-dependent), with IC50 values ranging from 104 to 192 nmol/L nih.govuni.lu. Notably, cell lines without identified FGFR defects were largely unaffected by this compound at concentrations up to 3 µmol/L, indicating its selectivity for FGFR-driven proliferation uni.lu.

Table 2: this compound Cellular Activity (IC50)

Cellular Assay / Cell LineReceptor DependenceIC50 (nM)
VEGF-induced tube formation (HUVECs)VEGFR33
H1581 cell proliferationFGFR1104
SNU-16 cell proliferationFGFR2132
RT4 cell proliferationFGFR3192

Beyond its direct antiproliferative and anti-angiogenic effects, preclinical studies have also highlighted this compound's ability to modulate the tumor immune microenvironment. It has been shown to decrease the expression of immune checkpoints PD-1 and PD-L1 on CD8 T cells and NK cells, while simultaneously increasing the activation of CD8 T cells, suggesting a potential role in enhancing antitumor immunity nih.govuni.lu. In in vivo xenograft models, this compound has demonstrated strong antitumor activity in both FGFR-dependent and angiogenic models, as well as inhibiting metastatic tumor growth in highly angiogenesis-dependent syngenic models nih.govuni.lu.

Historical Context of this compound Discovery and Early Preclinical Development

The discovery and early preclinical development of this compound emerged from a growing understanding of the limitations of single-target therapies and the complex interplay between different pro-angiogenic and pro-proliferative pathways in cancer. Historically, the focus in anti-angiogenic therapy primarily centered on the Vascular Endothelial Growth Factor (VEGF) pathway jinpanlab.com. While VEGF/VEGFR inhibitors have shown clinical benefit, resistance often develops, partly due to the activation of alternative pathways, such as the Fibroblast Growth Factor (FGF)/FGFR pathway, which can compensate for VEGF blockade uni.lu.

This recognition spurred the development of agents capable of dually inhibiting both VEGFR and FGFR. Early multi-kinase inhibitors often lacked the desired selectivity or equipotency for both target families, leading to either off-target toxicities or insufficient inhibition of one of the pathways uni.lu. The need for a more balanced and selective dual inhibitor became apparent to achieve more comprehensive and durable antitumor effects nih.govuni.lu.

This compound was originated by Orion and subsequently developed in collaboration with Aurigene Oncology. Its design aimed to overcome the limitations of previous inhibitors by specifically targeting both FGFR and VEGFR families with comparable potency nih.govuni.lu. Early preclinical development focused on rigorously characterizing its inhibitory profile. This involved comprehensive in vitro kinase assays to confirm its selectivity and potency against FGFR1-4 and VEGFR1-3, as well as cellular assays to demonstrate its ability to inhibit FGFR-driven cell proliferation and VEGF-induced angiogenesis nih.govuni.lu.

Further preclinical studies moved into in vivo models, where this compound's efficacy in suppressing tumor growth and inhibiting FGFR signaling in FGFR-dependent xenograft models (e.g., RT4 and SNU16) was established nih.govuni.lu. Its anti-angiogenic properties were also validated in models of metastatic tumor growth, demonstrating its broad antitumor potential nih.govuni.lu. The consistent and equipotent activity observed across these diverse preclinical settings provided a strong foundation for its continued development as a promising therapeutic agent for advanced cancers nih.govuni.lu.

Properties

Molecular Formula

C15H16O6S

SMILES

Unknown

Appearance

Solid powder

Synonyms

ODM-203;  ODM 203;  ODM203.; Unknown

Origin of Product

United States

Molecular Mechanisms of Action of Odm 203

Elucidation of Primary Tyrosine Kinase Inhibition Profile

ODM-203 has been shown to inhibit the kinase activity of members within both the FGFR and VEGFR families with similar potency. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org This equipotent inhibition distinguishes it from some other kinase inhibitors. aacrjournals.orgaacrjournals.org

Inhibition of FGFR Family Kinases (FGFR1, FGFR2, FGFR3, FGFR4)

Biochemical assays have demonstrated that this compound inhibits the kinase activity of all four FGFR subtypes: FGFR1, FGFR2, FGFR3, and FGFR4. aacrjournals.orgmedchemexpress.comselleckchem.com The inhibition occurs in the low nanomolar range. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgmedchemexpress.comselleckchem.com

Inhibition of VEGFR Family Kinases (VEGFR1, VEGFR2, VEGFR3)

Similarly, this compound effectively inhibits the kinase activity of VEGFR1, VEGFR2, and VEGFR3 in biochemical assays. aacrjournals.orgmedchemexpress.comselleckchem.com The inhibitory potency against VEGFR kinases is comparable to its potency against FGFR kinases, falling within the low nanomolar range. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgmedchemexpress.comselleckchem.com

Biochemical Kinase Assay Methodologies for Target Characterization

The inhibitory potency and selectivity of this compound towards its primary targets, FGFR and VEGFR kinases, have been characterized using standard radiometric kinase assays with recombinant proteins. aacrjournals.org These biochemical assays measure the ability of this compound to inhibit the phosphorylation activity of the isolated kinase enzymes. aacrjournals.orgaacrjournals.orguni.lu Broad in vitro kinase selectivity profiling has also been conducted against a panel of human kinases to assess off-target activity. aacrjournals.orgcaymanchem.com

Biochemical Kinase Inhibition (IC50 nM)

Kinase TargetIC50 (nM)Source
FGFR111 medchemexpress.comselleckchem.com
FGFR216 medchemexpress.comselleckchem.com
FGFR36 medchemexpress.comselleckchem.com
FGFR435 medchemexpress.comselleckchem.com
VEGFR126 medchemexpress.comselleckchem.com
VEGFR29 medchemexpress.comselleckchem.com
VEGFR35 medchemexpress.comselleckchem.com

Modulation of Downstream Signaling Pathways

Beyond directly inhibiting the receptor kinases, this compound influences the downstream signaling pathways activated by FGFR and VEGFR. aacrjournals.orgaacrjournals.orgresearchgate.net

Impact on FGFR Signaling Components (e.g., FRS2 Phosphorylation) in Preclinical Models

FGFR signaling typically involves the autophosphorylation of the receptor followed by the tyrosine phosphorylation of adapter proteins such as FGFR substrate 2 (FRS2). aacrjournals.orgresearchgate.net Phosphorylation of FRS2 at tyrosine 196 is a key event in activating downstream effector kinases. aacrjournals.orgaacrjournals.org Studies in FGFR-dependent cancer cell lines (e.g., H1581, SNU16, RT4) have shown that this compound dose-dependently inhibits FRS2 Tyr196 phosphorylation. aacrjournals.orgaacrjournals.orgresearchgate.nettargetmol.cn This inhibition occurs at concentrations correlating with the compound's ability to suppress cell proliferation in these cell lines, providing evidence of its mechanism of action in a cellular context. aacrjournals.orgaacrjournals.orgcaymanchem.com

Inhibition of FRS2 Phosphorylation (IC50 nM) in FGFR-Dependent Cell Lines

Cell Line (FGFR Alteration)IC50 (nM)Source
H1581 (FGFR1)93 - 104 aacrjournals.orgmedchemexpress.comcaymanchem.com
SNU16 (FGFR2)59 - 132 aacrjournals.orgmedchemexpress.comcaymanchem.com
RT4 (FGFR3)89 - 192 aacrjournals.orgmedchemexpress.comcaymanchem.com

Effects on VEGFR-Mediated Cellular Processes (e.g., Endothelial Tube Formation)

VEGFR signaling plays a crucial role in angiogenesis, including the formation of new blood vessels through processes like endothelial tube formation. aacrjournals.orgaacrjournals.orgnih.gov this compound has been shown to inhibit VEGFR-induced endothelial tube formation in cellular assays, such as those using human umbilical vein endothelial cells (HUVECs). aacrjournals.orgaacrjournals.orgmedchemexpress.comuni.lucaymanchem.compatsnap.com This inhibition occurs in a dose-dependent manner at non-toxic concentrations, with an IC50 value of approximately 33 nmol/L. aacrjournals.orgaacrjournals.orgaacrjournals.orgmedchemexpress.comcaymanchem.com This cellular activity is consistent with its biochemical inhibition of VEGFR kinases and highlights its potential anti-angiogenic effects. aacrjournals.orgaacrjournals.orgcancer.govaacrjournals.orgmedchemexpress.comcaymanchem.com

Inhibition of VEGFR-Induced Endothelial Tube Formation

Cellular ProcessCell TypeIC50 (nM)Source
Endothelial Tube FormationHUVECs33 aacrjournals.orgaacrjournals.orgaacrjournals.orgmedchemexpress.comcaymanchem.com

Investigation of Interplay with Intracellular Regulatory Networks

This compound functions by inhibiting key signaling pathways involved in cancer progression, specifically those mediated by FGFR and VEGFR. aacrjournals.orgaacrjournals.orgnih.gov These pathways are known to synergistically promote tumor angiogenesis and can contribute to the development of resistance to targeted therapies. aacrjournals.orgnih.gov While the search results highlight the primary targets of this compound as FGFR and VEGFR, they also touch upon its effects within the broader cellular context. Inhibition of FGFR signaling by this compound in FGFR-dependent cell lines leads to suppressed cell proliferation, indicating an interplay with downstream intracellular networks that regulate cell growth. aacrjournals.orgaacrjournals.org Studies have suggested that the effects of FGFR inhibitors are mediated through complex regulatory interactions involving various downstream molecules within the FGFR cascade, such as RAS/RAF/MEK/ERK, PI3K/AKT, PLCgamma/PKC, and JAK/STAT pathways. researchgate.net By inhibiting FGFR, this compound is likely to modulate these interconnected intracellular signaling components, thereby impacting cellular processes like proliferation and survival. The compound's ability to suppress phosphorylation of FGFR and FRS2 in tumor models further demonstrates its influence on intracellular signaling cascades. researchgate.net

Profiling of Additional Molecular Targets

Beyond its primary targets of FGFR and VEGFR, preclinical profiling of this compound has identified inhibitory activity against a limited number of additional kinases. aacrjournals.orgaacrjournals.orgcaymanchem.com This broader selectivity profile contributes to a more comprehensive understanding of its potential biological effects.

Inhibition of Discoidin Domain Receptor 1 (DDR1)

This compound has been shown to inhibit Discoidin Domain Receptor 1 (DDR1). aacrjournals.orgozmosi.comcaymanchem.compatsnap.com Preclinical data indicates that this compound inhibits DDR1 with an IC50 value of 6 nM. caymanchem.com DDR1 is a receptor tyrosine kinase that plays a role in cell adhesion, migration, and proliferation, and its aberrant activation has been implicated in various cancers and fibrotic diseases. Targeting DDR1 with inhibitors like this compound may therefore have implications for modulating these processes. ozmosi.com

Inhibition of Serine/Threonine-Protein Kinase SIK2

Another kinase inhibited by this compound is Serine/Threonine-Protein Kinase SIK2. aacrjournals.orgozmosi.comcaymanchem.compatsnap.com Research indicates that this compound inhibits SIK2 with an IC50 value of 23 nM. caymanchem.com SIK2 is involved in regulating various cellular functions, including metabolism and gene expression, and has been linked to cancer development and progression. ozmosi.com The inhibition of SIK2 by this compound suggests potential effects on these cellular processes.

Assessment of Broader Kinase Selectivity and Off-Target Interactions (Preclinical)

Preclinical studies have assessed the broader kinase selectivity of this compound. In a panel of 317 human kinases, this compound suppressed 9 kinases by over 70% at a concentration of 1 µM, in addition to its primary targets. aacrjournals.orgcaymanchem.com These included DDR1, MAP4K4, MINK1, RET, PDGFRα, and SIK2, with IC50 values below 100 nmol/L for these kinases. aacrjournals.orgaacrjournals.orgcaymanchem.com Specifically, IC50 values were reported for PDGFRα (35 nM), PDGFRβ (169 nM), DDR1 (6 nM), MAP4K4 (49 nM), MINK1 (41 nM), RET (8 nM), SIK2 (23 nM), YES1 (152 nM), and Tie2 (174 nM). caymanchem.com This profiling indicates that while this compound is selective for FGFR and VEGFR, it does exhibit inhibitory activity against a limited number of other kinases at higher concentrations, which could represent potential off-target interactions. aacrjournals.orgcaymanchem.com

Table 1: Inhibition Profile of this compound Against Selected Kinases

KinaseIC50 (nM)Reference
FGFR111 medchemexpress.com
FGFR216 medchemexpress.com
FGFR36 medchemexpress.com
FGFR435 medchemexpress.com
VEGFR126 medchemexpress.com
VEGFR29 medchemexpress.com
VEGFR35 medchemexpress.com
DDR16 caymanchem.com
SIK223 caymanchem.com
PDGFRα35 caymanchem.com
PDGFRβ169 caymanchem.com
MAP4K449 caymanchem.com
MINK141 caymanchem.com
RET8 caymanchem.com
YES1152 caymanchem.com
Tie2174 caymanchem.com

Table 2: Inhibition of Cell Proliferation by this compound in FGFR-Dependent Cell Lines

Cell LineFGFR AlterationIC50 (nM)Reference
H1581FGFR1 amplification104 aacrjournals.orgaacrjournals.orgcaymanchem.commedchemexpress.com
SNU16FGFR2 amplification132 aacrjournals.orgaacrjournals.orgcaymanchem.commedchemexpress.com
RT4FGFR3-TACC3 fusion192 aacrjournals.orgaacrjournals.orgcaymanchem.commedchemexpress.com

Table 3: Inhibition of VEGF-Induced Tube Formation by this compound

AssayIC50 (nM)Reference
VEGF-induced tube formation33 aacrjournals.orgaacrjournals.orgcaymanchem.commedchemexpress.com

Preclinical Efficacy and Pharmacological Activity of Odm 203

In Vitro Anti-proliferative and Cytotoxic Activity

The in vitro efficacy of ODM-203 has been assessed through its ability to inhibit cell proliferation and its impact on key signaling pathways in cancer cell lines and angiogenesis-related cellular models.

Efficacy in FGFR-Dependent Cancer Cell Lines (e.g., H1581, SNU16, RT4)

This compound has demonstrated dose-dependent suppression of cell proliferation in several well-characterized cancer cell lines that are dependent on FGFR signaling due to genomic alterations. These include H1581 (FGFR1 amplification), SNU16 (FGFR2 amplification), and RT4 (FGFR3-TACC3 fusion) cell lines. aacrjournals.orgaacrjournals.orgmedchemexpress.com Studies measuring the inhibition of cell proliferation in these cell lines have reported IC₅₀ values in the nanomolar range. For instance, IC₅₀ values for this compound were reported as 104 nmol/L in H1581 cells, 132 nmol/L in SNU16 cells, and 192 nmol/L in RT4 cells. aacrjournals.orgmedchemexpress.commedchemexpress.comcaymanchem.com The antiproliferative effect of this compound in these cell lines correlates with its ability to inhibit FGFR signaling. aacrjournals.org

Evaluation in Angiogenesis-Related Cellular Models

Beyond its effects on cancer cells, this compound has also been evaluated for its impact on angiogenesis, a process crucial for tumor growth and metastasis. In cellular assays designed to model angiogenesis, specifically those assessing VEGFR-induced tube formation, this compound inhibited endothelial tubule formation in a dose-dependent manner. medchemexpress.commedchemexpress.com The potency of this compound in inhibiting VEGFR-induced tube formation (IC₅₀ 33 nmol/L) was found to be similar to its potency in inhibiting proliferation in FGFR-dependent cell lines. aacrjournals.orgaacrjournals.orgnih.gov This indicates that this compound exhibits comparable inhibitory activity against both FGFR and VEGFR signaling pathways in cellular contexts. aacrjournals.org

Dose-Response Characterization and Selectivity in Cellular Assays

This compound suppresses cell proliferation in FGFR-dependent cell lines in a dose-dependent manner. aacrjournals.orgaacrjournals.org Its ability to inhibit FGFR signaling, specifically the tyrosine 196 (Tyr196) phosphorylation of FRS2, has been studied in FGFR-dependent cell lines like H1581, SNU16, and RT4, showing dose-dependent inhibition with IC₅₀ values in the low nanomolar range (93 nmol/L in H1581, 59 nmol/L in SNU16, and 89 nmol/L in RT4). aacrjournals.org Furthermore, this compound inhibits autophosphorylation of FGFR in SNU16 cells and VEGFR in HUVEC cells treated with VEGF at similar concentrations. aacrjournals.org Importantly, cell lines without identified defects in FGFR expression or signaling were largely unaffected by this compound at concentrations up to 3 μmol/L, suggesting a degree of selectivity for FGFR-dependent cells. aacrjournals.org

In vitro kinase selectivity profiling across a panel of 317 human kinases at a concentration of 1 μmol/L showed that, in addition to its primary targets (FGFR and VEGFR families), this compound suppressed a limited number of other kinases (>70% inhibition in 9 out of 317), demonstrating a relatively selective profile compared to some other FGFR inhibitors. aacrjournals.orgcaymanchem.com

Table 1: In Vitro Antiproliferative Activity of this compound in FGFR-Dependent Cell Lines

Cell Line (Receptor)This compound IC₅₀ (nmol/L)
H1581 (FGFR1)104
SNU16 (FGFR2)132
RT4 (FGFR3)192

Source: Based on data from aacrjournals.orgmedchemexpress.commedchemexpress.comcaymanchem.com

Table 2: In Vitro Inhibition of VEGFR-Induced Tube Formation by this compound

Cellular ModelThis compound IC₅₀ (nmol/L)
VEGFR-induced tube formation33

Source: Based on data from aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.comnih.gov

In Vivo Anti-tumor Activity in Preclinical Models

The preclinical efficacy of this compound has been further evaluated in various in vivo tumor models, including both FGFR-dependent xenografts and angiogenesis-dependent syngeneic models.

Efficacy in FGFR-Dependent Xenograft Models (e.g., H1581, KMS11, RT4, SNU16 Xenografts)

In subcutaneous xenograft models derived from FGFR-dependent cancer cell lines, this compound treatment has demonstrated significant inhibition of tumor growth compared to control groups. Studies using H1581, KMS11, RT4, and SNU16 xenografts have shown that this compound can suppress tumor growth. aacrjournals.orgaacrjournals.orgmedchemexpress.com For example, in RT4 xenografts, tumor growth inhibition (TGI) of 37% and 92% was observed with different dose levels of this compound. aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.com In the SNU16 model, the reduction in tumor growth was accompanied by the suppression of FGFR signaling within the tumors, suggesting that the anti-tumor activity is mediated through the inhibition of FGFR signaling in vivo. aacrjournals.orgaacrjournals.org this compound also showed anti-tumor activity in H1581 and KMS11 subcutaneous xenograft models and inhibited pFGFR signaling in the KMS11 model. aacrjournals.org

Table 3: In Vivo Tumor Growth Inhibition (TGI) in RT4 Xenograft Model with this compound

ModelThis compound DoseTumor Growth Inhibition (TGI)
RT4 Xenograft20 mg/kg37%
RT4 Xenograft40 mg/kg92%

Source: Based on data from aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.com

Efficacy in Angiogenesis-Dependent Syngeneic Models (e.g., Renca Model)

This compound has also shown strong anti-tumor activity in angiogenesis-dependent in vivo models, such as the orthotopic Renca syngeneic model, which is a well-characterized model for angiogenic tumors. aacrjournals.orgmedchemexpress.commedchemexpress.com In this model, this compound inhibited tumor growth and suppressed angiogenesis. medchemexpress.commedchemexpress.com Furthermore, this compound inhibited metastatic tumor growth in a highly angiogenesis-dependent kidney capsule syngeneic model. aacrjournals.orgaacrjournals.orgnih.gov Potent anti-tumor activity in the subcutaneous syngeneic model correlated with immune modulation in the tumor microenvironment, including a decrease in immune checkpoints PD-1 and PD-L1 on CD8 T cells and NK cells, and increased activation of CD8 T cells. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net

Inhibition of Primary Tumor Growth and Metastasis in Preclinical Settings

Preclinical studies have demonstrated that this compound exhibits strong antitumor activity in various in vivo models. It has shown significant inhibition of tumor growth in FGFR-dependent xenograft models, including subcutaneous H1581, KMS11, RT4, and SNU16 xenografts. aacrjournals.org In the FGFR3-dependent RT4 model, this compound treatment led to a dose-dependent reduction in tumor growth. aacrjournals.orgresearchgate.net Similarly, in the SNU16 model, reduced tumor growth was accompanied by the suppression of FGFR signaling within the tumors, suggesting that the antitumor effect is likely mediated through the inhibition of FGFR signaling in vivo. aacrjournals.org

Beyond FGFR-driven tumors, this compound has also shown potent activity in angiogenic tumor models. In the Renca model, a well-characterized angiogenic orthotopic and syngeneic model known for its metastatic potential, this compound treatment resulted in a significant dose-dependent reduction in primary tumor growth. aacrjournals.orgresearchgate.net Furthermore, in this model, this compound demonstrated potent and significant inhibition of the formation of lung metastases. aacrjournals.orgresearchgate.net

The observed tumor growth inhibition in RT4 xenografts was 37% and 92% with 20 and 40 mg/kg/day of this compound, respectively. aacrjournals.org

Impact on Tumor Microenvironment and Immunomodulation (Preclinical)

Preclinical investigations into the effects of this compound on the tumor microenvironment have revealed its capacity to induce immune modulation, which appears to correlate with its antitumor activity. aacrjournals.orgaacrjournals.orgresearchgate.net

Correlation with Immune Modulation Markers (e.g., PD-1, PD-L1 expression on CD8 T cells, NK cells)

Potent antitumor activity observed in syngeneic models has shown a correlation with immune modulation within the tumor microenvironment. aacrjournals.orgaacrjournals.orgresearchgate.net This modulation is indicated by a marked decrease in the expression of immune checkpoints PD-1 and PD-L1 on both CD8 T cells and NK cells. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov Additionally, this compound treatment of Renca cells in vitro reduced PD-L1 expression on these tumor cells. aacrjournals.org

Activation of Immune Cell Subsets in Preclinical Tumor Models

Treatment with this compound has been associated with increased activation of CD8 T cells. aacrjournals.orgaacrjournals.orgresearchgate.net This immune activation observed in the tumor microenvironment upon this compound administration is consistent with reported immune activation by inhibitors of tyrosine kinases, including VEGFR and FGFR. aacrjournals.org this compound was associated with an increased number of intratumoral CD8+ T cells and NK cells in preclinical models. nih.govresearchgate.netmdpi.com Dual inhibitors of FGFR/VEGFR, such as this compound, may help revert the tumor microenvironment from an immunologically 'cold' state to a 'hot' state. researchgate.net

Effects on Tumor Vasculature and Angiogenesis

This compound functions as a dual inhibitor of both FGFR and VEGFR families. aacrjournals.orgaacrjournals.orgglpbio.com VEGFRs are known to regulate angiogenesis, a process essential for tumor growth, tissue invasion, and metastasis. aacrjournals.orgtandfonline.com In cellular assays, this compound inhibited VEGFR-induced tube formation with an IC50 value of 33 nmol/L. aacrjournals.orgaacrjournals.org This demonstrates its ability to suppress angiogenesis. Preclinical data suggest that FGFR and VEGFR signaling synergistically promote tumor vascularization, and inhibiting both pathways can provide a therapeutic advantage, potentially overcoming compensatory angiogenic signals that may arise following resistance to single-pathway inhibition. aacrjournals.orgaacrjournals.orgnih.gov

Data Tables

Preclinical Model (In Vivo)This compound Dose (mg/kg/day)Observed EffectCitation
RT4 Xenograft2037% Tumor Growth Inhibition (TGI) aacrjournals.org
RT4 Xenograft4092% Tumor Growth Inhibition (TGI) aacrjournals.org
SNU16 Xenograft30Reduction in tumor growth, suppressed FGFR signaling aacrjournals.orgcaymanchem.com
Renca Syngeneic Model7, 20, 40Significant dose-dependent reduction in tumor growth aacrjournals.orgresearchgate.net
Renca Syngeneic Model7, 20, 40Potent and significant inhibition of lung metastases aacrjournals.orgresearchgate.net
Cellular AssayTargetIC50 (nM)Citation
VEGFR-induced tube formationAngiogenesis (HUVECs)33 aacrjournals.orgaacrjournals.orgcaymanchem.com
H1581 cell proliferationFGFR-dependent104 caymanchem.com
SNU-16 cell proliferationFGFR-dependent132 caymanchem.com
RT4 cell proliferationFGFR-dependent192 caymanchem.com

Mechanisms of Preclinical Resistance to Odm 203

Identification of Intrinsic Resistance Factors in Preclinical Models

Intrinsic resistance to ODM-203 in preclinical models can be attributed to factors inherent to the cancer cells or their microenvironment that render them less sensitive to the drug from the outset. This compound primarily targets FGFRs (FGFR1, FGFR2, FGFR3, FGFR4) and VEGFRs (VEGFR1, VEGFR2, VEGFR3). medchemexpress.comselleckchem.com Preclinical studies evaluating the potency of this compound across various cell lines have shown differential sensitivities. For instance, while this compound effectively suppressed proliferation in FGFR-dependent cell lines such as H1581 (FGFR1 amplified), SNU16 (FGFR2 amplified), and RT4 (FGFR3-TACC3 fusion), cell lines without identified defects in FGFR expression or signaling were largely unaffected by this compound treatment at concentrations up to 3 µmol/L. aacrjournals.orgselleckchem.comaacrjournals.org This suggests that tumors or cell lines whose growth and survival are not primarily driven by aberrant FGFR or VEGFR signaling may exhibit intrinsic resistance to this compound.

The specific genetic makeup and signaling pathway dependencies of a tumor are key intrinsic resistance factors. Tumors relying on alternative growth factor receptor pathways or downstream signaling molecules that are not effectively inhibited by this compound would likely display reduced sensitivity.

Characterization of Acquired Resistance Pathways (Preclinical)

Acquired resistance to targeted therapies, including kinase inhibitors, is a significant challenge. In the preclinical setting, acquired resistance to this compound would involve the development of mechanisms that allow cancer cells to resume proliferation and survival despite continued drug exposure. Based on the known resistance mechanisms to single-target FGFR and VEGFR inhibitors, several pathways are likely to contribute to acquired resistance to dual FGFR/VEGFR inhibition by this compound in preclinical models.

Compensatory Signaling Pathway Activation (e.g., following VEGFR inhibition)

A well-documented mechanism of acquired resistance to VEGFR inhibitors is the activation of alternative pro-angiogenic or proliferation pathways, notably the FGFR signaling pathway. aacrjournals.orgselleckchem.comresearchgate.netnih.govciteab.comwikipedia.orguni.luwikipedia.orgmdpi.comnih.gov Conversely, resistance to FGFR inhibitors can involve the upregulation of VEGFR signaling or other receptor tyrosine kinases (RTKs) such as MET, EGFR, or ErbB3, leading to the activation of downstream pathways like PI3K-AKT and RAS-MAPK. nih.govwikipedia.orgprobes-drugs.org

Given that this compound inhibits both FGFR and VEGFR, acquired resistance could arise from the activation of signaling nodes downstream of both pathways or the compensatory activation of entirely different RTK-mediated cascades that bypass the need for FGFR or VEGFR signaling. Preclinical studies with other dual FGFR/VEGFR inhibitors have shown that upregulation of alternative pathways like PDGF/PDGFR can occur upon treatment, contributing to resistance. aacrjournals.org Activation of the PI3K-AKT and RAS-MAPK pathways are common mechanisms by which cancer cells circumvent upstream kinase inhibition. nih.govwikipedia.orgprobes-drugs.org

Potential for Target-Driven Resistance Mutations in Preclinical Contexts

Mutations in the target kinases are a common mechanism of acquired resistance to kinase inhibitors. For FGFR inhibitors, gatekeeper mutations within the kinase domain can sterically hinder drug binding, reducing inhibitory potency. nih.govwikipedia.orgprobes-drugs.org While direct evidence of specific mutations in FGFR or VEGFR emerging in preclinical models treated with this compound is not extensively detailed in the provided information, it is a plausible mechanism of acquired resistance for a dual FGFR/VEGFR inhibitor. Mutations affecting the drug binding site or leading to constitutive activation of the receptors in a drug-insensitive manner could confer resistance.

Preclinical Strategies to Overcome Resistance

Addressing preclinical resistance to this compound involves developing strategies to counteract the identified or anticipated resistance mechanisms.

Rationales for Preclinical Combination Therapies

Combining this compound with other therapeutic agents is a rational preclinical strategy to overcome or delay the onset of resistance. The rationale for such combinations stems from targeting the compensatory pathways that may become activated upon this compound treatment or simultaneously inhibiting multiple essential pathways for tumor growth and survival.

Based on the likely resistance mechanisms, preclinical combinations could include:

Inhibitors of downstream signaling pathways: Combining this compound with inhibitors of the PI3K-AKT-mTOR or RAS-MAPK-ERK pathways could counteract resistance driven by the activation of these cascades. nih.govwikipedia.orgprobes-drugs.org

Inhibitors of alternative RTKs: Combining this compound with inhibitors targeting other RTKs like MET, EGFR, or ErbB3 might prevent or overcome resistance mediated by the compensatory activation of these receptors. nih.govprobes-drugs.org

Other anti-angiogenic agents: While this compound targets key angiogenic pathways, combining it with agents targeting other aspects of angiogenesis or the tumor microenvironment could enhance efficacy and overcome resistance.

Standard-of-care therapies: Preclinical evaluation of this compound in combination with chemotherapy or other targeted agents relevant to specific tumor types could reveal synergistic effects and strategies to overcome resistance. nih.govfishersci.cawikipedia.org

The preclinical evaluation of such combinations would involve assessing their synergistic activity in cell viability assays, their effect on relevant signaling pathways through Western blotting or other molecular techniques, and their efficacy in preventing or overcoming resistance in in vivo xenograft or syngeneic models.

Development of Next-Generation Analogues and Their Preclinical Evaluation

Another strategy to overcome preclinical resistance is the development of next-generation analogues of this compound. These analogues could be designed to have improved potency, altered selectivity profiles to target specific resistant isoforms or mutations, or different binding characteristics (e.g., covalent inhibitors) that are less susceptible to the development of resistance mutations. probes-drugs.orginvivochem.com

Preclinical evaluation of next-generation analogues would involve:

In vitro kinase assays: Assessing their inhibitory potency and selectivity against a broad panel of kinases, including those implicated in resistance. medchemexpress.comselleckchem.comaacrjournals.org

Cell-based assays: Evaluating their efficacy in proliferation, survival, and signaling assays using a diverse set of cancer cell lines, including those that have developed acquired resistance to the parent compound, this compound. aacrjournals.orgselleckchem.comaacrjournals.org

In vivo studies: Testing the antitumor activity of the analogues in xenograft and syngeneic models, including models of acquired resistance to this compound, to determine their efficacy and pharmacokinetic profiles. aacrjournals.orgmedchemexpress.comselleckchem.commims.comiiarjournals.orgciteab.com

Such preclinical studies are essential for identifying compounds with improved profiles that can effectively circumvent existing resistance mechanisms and offer potential therapeutic advantages.

In vitro Potency of this compound

Target Kinase (Cell-free assay)IC₅₀ (nM)Source
FGFR111 medchemexpress.comselleckchem.com
FGFR216 medchemexpress.comselleckchem.com
FGFR36 medchemexpress.comselleckchem.com
FGFR435 medchemexpress.comselleckchem.com
VEGFR126 medchemexpress.comselleckchem.com
VEGFR29 medchemexpress.comselleckchem.com
VEGFR35 medchemexpress.comselleckchem.com
PDGFRα35 caymanchem.com
PDGFRβ169 caymanchem.com
DDR16 caymanchem.com
RET8 caymanchem.com
SIK223 caymanchem.com
YES1152 caymanchem.com
Tie2174 caymanchem.com
MAP4K449 caymanchem.com
MINK141 caymanchem.com

In vitro Cellular Activity of this compound

Cell Line (FGFR/VEGFR Status)AssayIC₅₀ (nM)Source
H1581 (FGFR1 amplified)Cell proliferation104 aacrjournals.orgmedchemexpress.comaacrjournals.orgcaymanchem.com
SNU16 (FGFR2 amplified)Cell proliferation132 aacrjournals.orgmedchemexpress.comaacrjournals.orgcaymanchem.com
RT4 (FGFR3-TACC3 fusion)Cell proliferation192 aacrjournals.orgmedchemexpress.comaacrjournals.orgcaymanchem.com
HUVECs (VEGFR-induced)Tube formation33 aacrjournals.orgmedchemexpress.comaacrjournals.orgcaymanchem.com

Chemical Biology and Structure Activity Relationship Sar Studies of Odm 203

Medicinal Chemistry Approaches in ODM-203 Design and Optimization

The design and optimization of this compound involved medicinal chemistry strategies aimed at achieving potent and selective inhibition of both FGFR and VEGFR kinases aacrjournals.org. This compound is described as a novel, selective, and equipotent inhibitor of the FGFR and VEGFR families aacrjournals.orgnih.gov.

Scaffold Design and Modification Strategies

While specific details on the initial scaffold design and subsequent modification strategies for this compound are not extensively detailed in the provided search results, the chemical structure of this compound is available ncats.ionih.gov. This compound is chemically named N-(2',4'-Difluoro-5-(5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-3-yl)cyclopropanesulfonamide . Its molecular formula is C26H21F2N5O2S, and its molecular weight is approximately 505.54 g/mol ncats.ionih.gov. The structure contains a central biphenyl (B1667301) core substituted with a cyclopropanesulfonamide (B116046) group, a difluorophenyl group, and a benzimidazolyl group which is further substituted with a methylpyrazolyl moiety ncats.io. The design likely focused on creating a scaffold capable of interacting favorably with the binding sites of both FGFR and VEGFR kinases.

Ligand-Target Interaction Analysis and Binding Modes

Research indicates that this compound inhibits FGFR and VEGFR family kinases selectively and with equal potency in the low nanomolar range in biochemical assays aacrjournals.orgnih.gov. In cellular assays, it inhibits VEGFR-induced tube formation and proliferation in FGFR-dependent cell lines at similar concentrations aacrjournals.orgnih.govaacrjournals.org. This equipotent activity suggests that this compound interacts effectively with key residues or regions within the kinase domains of both receptor families. While detailed crystallographic or computational studies specifically on the binding mode of this compound are not provided, molecular docking studies against VEGFR-2 (PDB ID: 2OH4) for related compounds have shown good binding modes similar to known inhibitors like sorafenib (B1663141), suggesting potential avenues for understanding this compound's interactions researchgate.net. Further analysis would be required to fully elucidate the precise binding modes and interactions of this compound with the active sites of various FGFR and VEGFR subtypes.

Structure-Activity Relationship Elucidation for Dual Inhibition

The structure-activity relationship (SAR) studies for this compound aimed to achieve a balance of potency and selectivity for both FGFR and VEGFR kinases aacrjournals.org. This compound has been characterized as a potent and selective dual inhibitor aacrjournals.orgcaymanchem.com.

Identification of Key Pharmacophoric Features for FGFR/VEGFR Activity

This compound demonstrates potent inhibitory activity against multiple subtypes within both the FGFR and VEGFR families medchemexpress.comselleckchem.comadooq.comxcessbio.com.

The following table summarizes the IC50 values of this compound against various FGFR and VEGFR subtypes in biochemical assays:

TargetIC50 (nM)Source
FGFR111 medchemexpress.comselleckchem.comadooq.comxcessbio.com
FGFR216 medchemexpress.comselleckchem.comadooq.comxcessbio.com
FGFR36 medchemexpress.comselleckchem.comadooq.comxcessbio.com
FGFR435 medchemexpress.comselleckchem.comadooq.comxcessbio.com
VEGFR126 medchemexpress.comselleckchem.comadooq.comxcessbio.com
VEGFR29 medchemexpress.comselleckchem.comadooq.comxcessbio.com
VEGFR35 medchemexpress.comselleckchem.comadooq.comxcessbio.com

These low nanomolar IC50 values highlight the potent inhibitory activity of this compound across these targets aacrjournals.orgnih.gov. The specific pharmacophoric features responsible for this dual activity would be related to the arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and potential charge interactions within the molecule that allow it to bind effectively to conserved regions in the ATP-binding pockets of both kinase families.

In cellular assays, this compound inhibits FGFR-dependent cell proliferation in lines such as H1581, SNU16, and RT4 with IC50 values ranging from 104 to 192 nM aacrjournals.orgcaymanchem.comselleck.co.jp. It also inhibits VEGF-induced tube formation in HUVEC cells with an IC50 of 33 nM aacrjournals.orgaacrjournals.orgcaymanchem.com. This indicates that the biochemical potency translates to functional inhibition in cellular contexts relevant to both FGFR and VEGFR signaling.

SAR for Selectivity against Other Kinases (DDR1, SIK2)

While this compound is designed as a selective FGFR/VEGFR inhibitor, it has shown inhibitory activity against certain other kinases at higher concentrations caymanchem.com. At a concentration of 1 µM, this compound is selective for VEGFR1-3 and FGFR1-4 over a panel of 308 kinases caymanchem.com. However, it does inhibit the receptor tyrosine kinases PDGFRα, PDGFRβ, and DDR1 with IC50 values of 35 nM, 169 nM, and 6 nM, respectively caymanchem.com. It also inhibits MAP4K4, MINK1, RET, SIK2, YES1, and Tie2 with IC50 values of 49 nM, 41 nM, 8 nM, 23 nM, 152 nM, and 174 nM, respectively caymanchem.com.

Specifically concerning DDR1 and SIK2, this compound exhibits potent inhibition of DDR1 with an IC50 of 6 nM and SIK2 with an IC50 of 23 nM caymanchem.com. This indicates that while the compound was optimized for FGFR and VEGFR, its structural features also allow for potent binding and inhibition of DDR1 and SIK2. The SAR for selectivity would involve understanding which parts of the this compound structure contribute to its high affinity for FGFR and VEGFR compared to other kinases, as well as identifying the features that lead to off-target inhibition of kinases like DDR1 and SIK2. Achieving greater selectivity would likely involve targeted modifications to the scaffold or substituents to disfavor binding to these off-targets while maintaining or improving potency against FGFR and VEGFR.

Computational Chemistry and Molecular Modeling Applications

While extensive details on the specific computational chemistry and molecular modeling studies performed during the development of this compound are not provided in the search results, such techniques are commonly employed in modern medicinal chemistry for lead identification, optimization, and understanding ligand-target interactions tandfonline.com. Molecular modeling, including docking studies and molecular dynamics simulations, can help predict binding affinities, identify key interactions between the inhibitor and the kinase active site, and guide the design of structural modifications to improve potency, selectivity, and pharmacokinetic properties. The mention of molecular docking studies against VEGFR-2 for related compounds suggests that computational approaches were likely utilized in the design and analysis of this compound or its analogs researchgate.net. These methods can provide insights into how the specific arrangement of the biphenyl core, the sulfonamide, the fluorophenyl, and the benzimidazolyl-pyrazolyl moieties contributes to the observed inhibitory profile.

Molecular Docking and Dynamics Simulations with Target Kinases

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a small molecule like this compound to its protein targets, such as FGFRs and VEGFRs nih.govoncompass.pl. These methods provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues in the kinase binding site.

While specific detailed results of molecular docking and dynamics simulations solely for this compound were not extensively detailed in the provided search snippets, the application of these techniques in the study of related VEGFR-2 inhibitors has been reported researchgate.netresearchgate.net. For instance, molecular docking studies against VEGFR-2 (PDB ID: 2OH4) have been used to reveal favorable binding modes of synthesized compounds, often comparing them to known inhibitors like sorafenib researchgate.netresearchgate.net. This suggests that similar computational approaches would be employed to understand how this compound interacts with the ATP-binding pockets of FGFRs and VEGFRs.

Molecular dynamics simulations would further explore the stability of the protein-ligand complex over time, accounting for the flexibility of both the protein and the inhibitor researchgate.netoncompass.pl. This dynamic perspective can provide a more accurate picture of the binding process and the strength of the interactions. The goal of these simulations with this compound would be to understand the molecular basis for its equipotent inhibition of multiple FGFR and VEGFR subtypes and its selectivity profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that seeks to establish a correlation between the structural properties of a set of compounds and their biological activity researchgate.net. For this compound and related compounds, QSAR analysis could be used to identify the key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence their potency against FGFRs and VEGFRs.

Although a specific QSAR model developed solely for this compound was not found in the search results, QSAR analysis has been applied in the broader context of discovering and optimizing kinase inhibitors, including those targeting FGFR and EGFR researchgate.netnih.gov. These studies often involve building models based on a series of compounds with known activity and then using these models to predict the activity of new, untested compounds or to guide the design of analogs with improved properties researchgate.net.

For this compound, a QSAR analysis would likely involve:

Gathering a dataset of this compound analogs with measured inhibitory activity against FGFRs and/or VEGFRs.

Calculating various molecular descriptors for each compound.

Using statistical methods (e.g., regression analysis, machine learning algorithms) to build a model that relates the descriptors to the observed activity.

Validating the model using a separate test set of compounds.

Such an analysis could reveal which structural modifications to the this compound scaffold are likely to enhance or diminish its potency and selectivity towards its target kinases. While the detailed findings of a QSAR analysis specifically on this compound were not available, the principle involves identifying structural features that contribute positively or negatively to binding affinity and inhibitory effect.

Advanced Methodologies and Research Techniques Applied to Odm 203 Research

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a fundamental method in the early phases of drug discovery, enabling the rapid assessment of large libraries of chemical compounds against specific biological targets or cellular phenotypes. This automated process allows researchers to identify potential "hits" – compounds that exhibit desired activity or binding properties. HTS plays a crucial role in discovering new chemical starting points for drug development programs. evotec.comsygnaturediscovery.com While specific details of the initial HTS campaign that led to the identification of ODM-203 are not extensively detailed in the provided information, HTS is a standard approach in the discovery of kinase inhibitors like this compound. The synthesis of this compound has been described, and conditions for initial high-throughput experimentation screening have been mentioned, suggesting its involvement in the compound's development process. chemrxiv.org HTS allows for the screening of thousands or millions of compounds to identify those showing activity against a particular target or cellular response. evotec.com

Biochemical and Cell-Based Kinase Assays

Biochemical and cell-based assays are critical for characterizing the potency, selectivity, and functional effects of kinase inhibitors like this compound. Biochemical kinase assays typically measure the ability of a compound to inhibit the enzymatic activity of isolated or recombinant kinases in a cell-free system. Cell-based assays, on the other hand, assess the compound's activity within a cellular context, taking into account factors such as cellular uptake, metabolism, and off-target effects.

Studies have shown that this compound inhibits FGFR and VEGFR family kinases with low nanomolar potency in biochemical assays, with IC50 values typically ranging from 6 to 35 nmol/L. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netselleckchem.comcaymanchem.commedchemexpress.com Specifically, this compound has demonstrated potent inhibition across multiple subtypes, including FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR2, and VEGFR3. selleckchem.comcaymanchem.commedchemexpress.com

In cellular assays, this compound has been shown to inhibit the proliferation of cancer cell lines dependent on FGFR signaling, such as H1581, SNU16, and RT4 cells, with IC50 values generally falling between 50 and 150 nmol/L. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netselleckchem.comcaymanchem.commedchemexpress.com Furthermore, this compound effectively inhibits VEGFR-induced tube formation in human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis, with an IC50 value of approximately 33 nmol/L. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netselleckchem.comcaymanchem.commedchemexpress.comresearchgate.net The inhibition of downstream signaling pathways, such as the phosphorylation of FRS2 (a protein involved in FGFR signaling), has also been evaluated in cell-based studies to confirm the mechanism of action. aacrjournals.org

The following table summarizes representative IC50 values of this compound from biochemical and cellular assays:

Assay TypeTarget(s)IC50 Range (nmol/L)Specific Examples (IC50 nmol/L)Source
Biochemical KinaseFGFR/VEGFR families6–35FGFR1: 11, FGFR2: 16, FGFR3: 6, FGFR4: 35, VEGFR1: 26, VEGFR2: 9, VEGFR3: 5 selleckchem.comcaymanchem.commedchemexpress.com
Cell-Based (Proliferation)FGFR-dependent cells50–150H1581: 104, SNU16: 132, RT4: 192 selleckchem.comcaymanchem.commedchemexpress.com
Cell-Based (Tube Formation)VEGFR-induced angiogenesis~33HUVECs: 33 aacrjournals.orgaacrjournals.orgnih.govresearchgate.netselleckchem.comcaymanchem.commedchemexpress.comresearchgate.net

These assays collectively demonstrate this compound's potent and relatively equipotent inhibitory activity against both FGFR and VEGFR kinases in both cell-free and cellular environments. aacrjournals.orgaacrjournals.orgresearchgate.net

Advanced Cellular Imaging Techniques for Mechanistic Studies

Advanced cellular imaging techniques are valuable tools for visualizing and quantifying cellular processes affected by therapeutic compounds, providing insights into their mechanisms of action. In the context of this compound research, cellular imaging has been employed to study its effects on angiogenesis. For instance, vascular tube formation, a process indicative of angiogenesis, has been monitored kinetically using live-cell imaging systems. aacrjournals.orgresearchgate.net This allows for the real-time observation and quantification of endothelial cell behavior in response to this compound treatment, helping to understand its anti-angiogenic effects. aacrjournals.orgresearchgate.net

Proteomic and Genomic Profiling in Response to this compound (Preclinical)

Proteomic and genomic profiling techniques provide comprehensive insights into the molecular changes that occur in cells or tissues in response to drug treatment. Genomic profiling can identify genetic alterations in tumors, such as mutations, amplifications, or rearrangements in genes like FGFR, which can influence sensitivity to targeted therapies. researchgate.net Proteomic profiling, often using mass spectrometry, complements genomic data by providing information on protein abundance and modifications, offering a more direct view of the functional state of the cell. mdpi.comcrownbio.com

In preclinical studies involving this compound, particularly in syngenic animal models, analysis of the tumor microenvironment has indicated immune modulation. This was assessed by examining the expression levels of immune checkpoint proteins like PD-1 and PD-L1 on immune cells such as CD8 T cells and NK cells, as well as evaluating the activation status of CD8 T cells. aacrjournals.orgaacrjournals.org While these specific analyses focus on protein markers in the immune cell population rather than global proteomic profiling of tumor cells, they demonstrate the use of protein-based analyses to understand the biological effects of this compound in a complex in vivo setting. Proteomic profiling, in general, can provide valuable data on how a compound impacts cellular pathways and the broader tumor environment. crownbio.com

Genetic Engineering Approaches (e.g., CRISPR/Cas9) for Target Validation in Preclinical Models

Genetic engineering approaches, particularly using technologies like CRISPR/Cas9, are powerful tools for validating the role of specific genes or proteins as therapeutic targets in preclinical models. CRISPR/Cas9 allows for precise modification of the genome, enabling researchers to create targeted gene knockouts, knock-ins, or other alterations in cell lines or animal models. oncodesign-services.comnih.gov

In the context of drug discovery, CRISPR/Cas9 can be used to confirm that inhibiting a particular target produces the desired phenotype related to the disease. oncodesign-services.combiocompare.com For a compound like this compound, which targets FGFR and VEGFR kinases, CRISPR/Cas9 could be employed in preclinical research to:

Validate the essentiality of specific FGFR or VEGFR subtypes in the proliferation or survival of certain cancer cell lines. oncodesign-services.combiocompare.com

Investigate mechanisms of resistance to this compound by knocking out or modifying genes potentially involved in bypass signaling pathways. nih.gov

Create genetically modified cell lines or organoids that better mimic specific patient tumor characteristics, such as the presence of particular FGFR fusions or mutations, to test the compound's efficacy in a more relevant model. oncodesign-services.combiocompare.com

By generating targeted genetic modifications, researchers can gain a clearer understanding of the functional relationship between this compound's targets and the observed biological effects, thereby strengthening the validation of these targets for therapeutic intervention. oncodesign-services.combiocompare.com

Future Directions and Unexplored Avenues in Preclinical Odm 203 Research

Investigation of Novel Preclinical Applications and Disease Models

Future preclinical research on ODM-203 is poised to explore its potential in a wider range of cancer types beyond those initially investigated. Given its dual targeting of FGFR and VEGFR, which are implicated in various malignancies, studies could focus on tumor types characterized by alterations in these pathways where this compound's mechanism of action may offer therapeutic benefit aacrjournals.orgresearchgate.net. This includes exploring its activity in different subtypes of solid tumors that exhibit FGFR gene alterations or significant angiogenesis aacrjournals.orgresearchgate.net.

Furthermore, preclinical investigations could extend to evaluating this compound in disease models where FGFR and VEGFR signaling contribute to pathogenesis, even if not the primary drivers. This might involve exploring its effects in combination with other targeted therapies or immunotherapies in various cancer models to identify potential synergistic interactions researchgate.net. The observed immune modulation in the tumor microenvironment in preclinical studies suggests an avenue for exploring its role in combination with immune checkpoint inhibitors in relevant syngeneic models aacrjournals.orgnih.govresearchgate.netresearchgate.net.

Integration with Emerging Preclinical Research Paradigms and Technologies

The integration of this compound preclinical research with emerging paradigms and technologies is crucial for a more comprehensive understanding of its effects. This includes utilizing advanced in vitro models such as organoids and patient-derived xenografts (PDXs) that better recapitulate the tumor microenvironment and heterogeneity observed in patients researchgate.net. These models can provide more predictive insights into this compound's efficacy and potential resistance mechanisms researchgate.net.

High-throughput screening technologies could be employed to identify novel combinations of this compound with other agents that yield synergistic anti-tumor effects researchgate.net. Furthermore, the application of spatial transcriptomics and proteomics could help to dissect the complex interactions between this compound, tumor cells, and the immune microenvironment at a higher resolution researchgate.net. Techniques such as single-cell RNA sequencing could reveal the impact of this compound on individual cell populations within the tumor, providing insights into mechanisms of response and resistance.

Methodological Advancements for Comprehensive this compound Preclinical Characterization

Advancements in preclinical methodologies are essential for a more thorough characterization of this compound. This includes developing more sophisticated imaging techniques to monitor drug distribution, target engagement, and pharmacodynamic effects in real-time within preclinical models. Improved methods for assessing angiogenesis and immune cell infiltration and function in response to this compound treatment are also needed aacrjournals.orgnih.govresearchgate.net.

Quantitative systems pharmacology (QSP) modeling could be utilized to integrate in vitro and in vivo preclinical data, allowing for better prediction of this compound's behavior and effects across different disease settings and in combination therapies. Methodologies for the comprehensive analysis of resistance mechanisms to this compound in preclinical models, including genomic, transcriptomic, and proteomic profiling of resistant tumors, will be critical for informing future clinical strategies frontiersin.orgdrugtargetreview.com.

Challenges and Opportunities in Fundamental Preclinical Research on this compound and Dual Kinase Inhibitors

Fundamental preclinical research on dual kinase inhibitors like this compound presents both challenges and opportunities. A key challenge lies in fully understanding the interplay between inhibiting both FGFR and VEGFR pathways simultaneously and how this impacts tumor biology and the tumor microenvironment aacrjournals.orgresearchgate.net. While dual inhibition can offer potential advantages, it also raises questions about potential off-target effects and the complexity of signaling pathway interactions drugtargetreview.commdpi.com.

Another challenge is the development of resistance mechanisms, which is a common issue with kinase inhibitors frontiersin.orgdrugtargetreview.com. Future preclinical research needs to proactively investigate potential resistance pathways to this compound and explore strategies to overcome them, such as combination therapies or the development of next-generation inhibitors researchgate.netmdpi.com.

Q & A

Q. What are the primary molecular targets of ODM-203, and how do its inhibitory activities compare across these targets?

this compound is a dual inhibitor targeting fibroblast growth factor receptors (FGFR1-4) and vascular endothelial growth factor receptors (VEGFR1-3). Its inhibitory activity is quantified by IC50 values: FGFR1 (11 nM) , FGFR2 (16 nM) , FGFR3 (6 nM) , FGFR4 (35 nM) , VEGFR1 (26 nM) , VEGFR2 (9 nM) , and VEGFR3 (5 nM) . This balanced inhibition disrupts FGFR-mediated tumor proliferation and VEGFR-driven angiogenesis, making it suitable for studying tumors with aberrant FGFR/VEGFR signaling. Researchers should prioritize assays that measure phosphorylation of downstream targets (e.g., FRS2 Tyr196) to validate target engagement in vitro .

Q. What in vitro methodologies are recommended for assessing this compound's efficacy in FGFR-dependent cell lines?

A standardized approach involves using MesoScale Discovery (MSD) phospho-FRS2 Tyr196 assays in FGFR-dependent cell lines (e.g., H1581, SNU16). Cells are seeded in 96-well plates, treated with this compound for 20 minutes, lysed, and analyzed via electrochemiluminescence. Triplicate measurements are critical to ensure reproducibility, with dose-response curves generated using software like GraphPad Prism . This method quantifies target inhibition while minimizing variability from secondary signaling pathways.

Q. How should researchers address this compound's solubility and stability in preclinical studies?

this compound has a solubility of ≥50 mg/mL in DMSO at 25°C and should be stored at -20°C to maintain stability. For in vivo studies, dose conversion between species must account for body surface area (e.g., 20 mg/kg in mice ≈ 10 mg/kg in rats using Km factors) . Researchers should validate vehicle compatibility (e.g., PEG400 or cyclodextrin-based solutions) to prevent precipitation and ensure consistent bioavailability.

Q. What safety considerations are critical when administering this compound in animal models?

Key adverse effects include hyperbilirubinemia (due to UGT1A1 inhibition) and corneal keratopathy , observed in clinical trials at higher doses . Preclinical studies should monitor liver enzymes (ALT, AST) and ocular health weekly. Dose adjustments or interruptions are recommended if bilirubin levels exceed 3× the upper limit of normal .

Q. How can researchers validate this compound's selectivity against off-target kinases?

Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to test this compound against 300+ kinases at 1 μM. While this compound shows selectivity for FGFR/VEGFR, weak activity against RET, DDR2, or PDGFRβ may occur . Cross-validate findings with RNA-seq or proteomic analyses to confirm on-target effects in complex biological systems.

Advanced Research Questions

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and safety in early-phase trials?

A 3+3 dose-escalation design is recommended, starting at 50 mg/day and escalating to 800 mg/day. Primary endpoints should include maximum tolerated dose (MTD) determination and pharmacokinetic (PK) profiling. In the first-in-human trial, MTD was not reached, but 800 mg/day caused dose-limiting corneal toxicity, suggesting 600 mg/day as a safer ceiling . Frequent PK sampling (days 1, 8, 15) is critical due to non-linear exposure increases with repeated dosing .

Q. What analytical approaches resolve contradictions between this compound's on-target efficacy and off-target toxicities?

For hyperbilirubinemia, correlate plasma this compound levels with UGT1A1 activity using LC-MS/MS and UGT1A1 genotyping in patient cohorts. In clinical data, bilirubin elevation resolved post-dose reduction, confirming a pharmacokinetic rather than direct hepatotoxic effect . For corneal toxicity, use confocal microscopy to assess epithelial thinning and link to FGFR1 inhibition in ocular tissues .

Q. How can researchers optimize this compound's anti-tumor immune effects in combination therapies?

Preclinical xenograft models (e.g., RT4 bladder cancer) show this compound monotherapy induces stable disease (16+ weeks) but limited regression. Combine with anti-PD-1/PD-L1 agents to enhance T-cell infiltration, leveraging VEGFR inhibition to normalize tumor vasculature and improve immune cell access . Measure tumor-infiltrating lymphocytes (TILs) via flow cytometry and cytokine profiling to quantify synergy.

Q. What methodologies address this compound's variable PK profiles in heterogeneous patient populations?

Implement population PK modeling using nonlinear mixed-effects software (e.g., NONMEM). Key covariates include body weight, albumin levels, and genetic polymorphisms in drug-metabolizing enzymes. In the phase I trial, steady-state was not achieved by day 8, necessitating extended sampling (≥4 weeks) to model accumulation and guide dosing intervals .

Q. How should researchers prioritize tumor types for this compound clinical trials based on preclinical data?

Focus on tumors with FGFR fusions/mutations (e.g., cholangiocarcinoma, salivary gland) or VEGFR-driven angiogenesis (e.g., renal cell carcinoma). In the phase I trial, partial responses occurred in RCC and FGFR-mutated salivary gland cancer, while cholangiocarcinoma showed prolonged stable disease . Use next-generation sequencing (NGS) panels to stratify patients by FGFR/VEGFR alteration status.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.